molecular formula C17H15N3O2 B12785941 N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide CAS No. 96935-41-0

N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide

Cat. No.: B12785941
CAS No.: 96935-41-0
M. Wt: 293.32 g/mol
InChI Key: VVOQLNPPMAXWLY-UHFFFAOYSA-N
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Description

N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is a chemical compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazoline structure. The reaction is catalyzed by iodine and proceeds under metal- and solvent-free conditions . The reaction conditions are mild, and the product is usually obtained in high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different pyrazoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the pyrazoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various pyrazole and pyrazoline derivatives, which have been studied for their biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide involves its ability to scavenge free radicals and inhibit lipid peroxidation. The compound interacts with reactive oxygen species, preventing the lipid peroxidation of cell membranes and reducing oxidative damage . This mechanism is particularly relevant in the context of neuroprotection, where the compound has shown efficacy in reducing ischemia-induced neuronal damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-1-phenyl-3-pyrazolin-5-ylidene)salicylamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a free radical scavenger and its potential neuroprotective effects make it a compound of interest in both research and therapeutic applications.

Properties

CAS No.

96935-41-0

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-hydroxy-N-(1-methyl-2-phenylpyrazol-3-ylidene)benzamide

InChI

InChI=1S/C17H15N3O2/c1-19-12-11-16(20(19)13-7-3-2-4-8-13)18-17(22)14-9-5-6-10-15(14)21/h2-12,21H,1H3

InChI Key

VVOQLNPPMAXWLY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=NC(=O)C2=CC=CC=C2O)N1C3=CC=CC=C3

Origin of Product

United States

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